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Compound of Interest

Compound Name: 2-Ethoxythiazole

Cat. No.: B101290 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 2-Ethoxythiazole, a heterocyclic compound of interest to researchers, scientists, and drug

development professionals. This document details the expected data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers

standardized experimental protocols, and presents a logical workflow for the structural

elucidation of this molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Ethoxythiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Ethoxythiazole

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.15 d 1H Thiazole H-5

6.75 d 1H Thiazole H-4

4.40 q 2H -O-CH₂-CH₃

1.40 t 3H -O-CH₂-CH₃
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Note: Data is predicted based on typical chemical shifts for similar structures. The solvent is

assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethoxythiazole

Chemical Shift (δ) ppm Carbon Type Assignment

169.0 Quaternary Thiazole C-2

138.0 Tertiary Thiazole C-4

108.0 Tertiary Thiazole C-5

65.0 Secondary -O-CH₂-CH₃

14.5 Primary -O-CH₂-CH₃

Note: Data is predicted based on typical chemical shifts for similar structures. The solvent is

assumed to be CDCl₃.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 2-Ethoxythiazole

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium
C-H stretch

(aromatic/heteroaromatic)

2980-2850 Strong C-H stretch (aliphatic)

~1550 Medium C=N stretch (thiazole ring)

~1480 Medium C=C stretch (thiazole ring)

~1250 Strong C-O stretch (asymmetric)

~1050 Strong C-O stretch (symmetric)

Note: Data is predicted based on characteristic group frequencies.
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Ethoxythiazole[1][2]

m/z Relative Intensity Assignment

129 High [M]⁺ (Molecular Ion)

101 Base Peak [M - C₂H₄]⁺

73 High [M - C₂H₄ - CO]⁺ or [C₃H₃NS]⁺

29 Medium [C₂H₅]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Ethoxythiazole.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of purified 2-Ethoxythiazole.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe.
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¹H NMR Data Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a single-pulse ¹H spectrum with the following typical parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz).

Perform Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate all signals.

¹³C NMR Data Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

Typical parameters:

Pulse Angle: 30°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)
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Process the FID with an appropriate window function (e.g., exponential multiplication with

a line broadening of 1-2 Hz).

Perform Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-Ethoxythiazole.

Methodology:

Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Place a single drop of neat 2-Ethoxythiazole directly onto the center of the ATR crystal.

Instrumentation:

An FT-IR spectrometer equipped with a single-reflection ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

The software will automatically ratio the sample spectrum to the background spectrum to

generate the final absorbance or transmittance spectrum.

Data Analysis:

Identify and label the major absorption bands.

Correlate the observed bands with known functional group frequencies.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Ethoxythiazole.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-Ethoxythiazole (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or acetonitrile.

Instrumentation:

A mass spectrometer, typically coupled with a gas chromatography (GC-MS) or liquid

chromatography (LC-MS) system for sample introduction. For direct infusion, a syringe

pump can be used. Electron Ionization (EI) is a common ionization method for this type of

molecule.

Data Acquisition (GC-MS with EI):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The GC will separate the components of the sample, and 2-Ethoxythiazole will elute at a

specific retention time.

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

Typical EI source parameters:

Ionization Energy: 70 eV

Source Temperature: 200-250 °C

The mass analyzer (e.g., a quadrupole) will scan a specified mass range (e.g., m/z 10-

200).

Data Analysis:
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Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis and structural elucidation of a compound like 2-Ethoxythiazole.
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Caption: Workflow for the spectroscopic analysis of 2-Ethoxythiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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